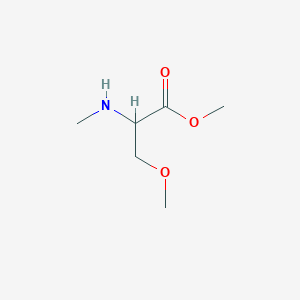

Methyl 3-methoxy-2-(methylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-methoxy-2-(methylamino)propanoate” is a chemical compound with the molecular formula C6H13NO3. It is also known by other names such as “Methyl β-methoxypropionate”, “Methyl methoxypropionate”, and "Methyl 3-methoxypropionate" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 147.17 . Other physical and chemical properties such as boiling point, density, and refractive index can be found in databases like the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Synthetic Applications : Methyl 3-methoxy-2-(methylamino)propanoate is used as a precursor in the synthesis of complex molecules. For instance, it serves as a key intermediate in the development of novel phosphonate derivatives with potential applications as corrosion inhibitors. These molecules show significant efficiency in protecting mild steel in acidic environments, highlighting the chemical's utility in material science and industrial applications (Djenane et al., 2019).

Chemical Characterization and Analysis : Research has also focused on the chemical analysis and properties of related methylamino compounds. Studies on the kinetics and reaction products of methylamino derivatives with OH radicals provide insights into their environmental fate, potential atmospheric impact, and applications in atmospheric chemistry (Aschmann et al., 2011).

Environmental Implications and Applications

Atmospheric Chemistry : The reaction kinetics of compounds structurally related to this compound with atmospheric radicals have been studied to understand their environmental behavior. Such research is critical in evaluating the atmospheric lifetime of these compounds and their role in air pollution (Barrera et al., 2019).

Pollution Control : Studies on the mobility and persistence of related methylamino compounds in the environment, such as in field lysimeters, help assess their potential impact on soil and groundwater. This research informs strategies for mitigating pollution and safeguarding environmental health (Bowman, 1988).

Pharmacological Research

Drug Synthesis and Bioactivity : While explicitly avoiding drug use and side effects, it's noteworthy that related methylamino compounds have been synthesized and evaluated for various pharmacological activities. These studies contribute to the development of new therapeutic agents, highlighting the broader implications of research on this compound derivatives (Hirokawa et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-methoxy-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-5(4-9-2)6(8)10-3/h5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJQHNLDHDNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798251.png)

![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2798255.png)

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![N-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-methanesulfonylpyridine-3-sulfonamide](/img/structure/B2798262.png)